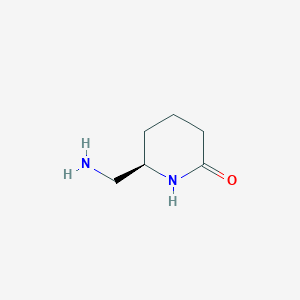
(6R)-6-(aminomethyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-6-(氨基甲基)哌啶-2-酮是一种具有哌啶酮骨架的手性化合物。具有哌啶酮结构的化合物通常存在于各种药理活性分子中,在药物化学中具有重要意义。
准备方法
合成路线和反应条件
(6R)-6-(氨基甲基)哌啶-2-酮的合成通常涉及以下步骤:
起始原料: 合成通常从合适的哌啶衍生物开始。
官能团引入: 氨基甲基的引入可以通过还原胺化或其他合适的方法实现。
手性诱导: (6R)构型可以使用手性催化剂或起始原料引入。
工业生产方法
工业生产方法可能包括:
催化加氢: 使用金属催化剂实现所需的还原。
酶拆分: 使用酶选择性地生产(6R)对映体。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,形成相应的氧代衍生物。
还原: 还原反应可以进一步修饰氨基甲基。
取代: 亲核取代反应可以引入各种官能团。
常见试剂和条件
氧化剂: 如高锰酸钾或三氧化铬。
还原剂: 如氢化铝锂或硼氢化钠。
取代试剂: 如卤代烷或酰氯。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生哌啶酮衍生物,而取代反应可以引入新的官能团。
科学研究应用
化学: 用作有机合成的构建模块。
生物学: 研究其与生物分子的相互作用。
医学: 由于其药理特性,在药物开发中具有潜在用途。
工业: 用于精细化学品和中间体的合成。
作用机制
(6R)-6-(氨基甲基)哌啶-2-酮的作用机制涉及其与特定分子靶点的相互作用。这些可能包括:
酶抑制: 与特定酶结合并抑制其活性。
受体调节: 与受体相互作用以调节其活性。
途径参与: 参与生化途径以发挥其作用。
相似化合物的比较
类似化合物
(6S)-6-(氨基甲基)哌啶-2-酮: 该化合物的对映异构体,具有不同的立体化学。
哌啶-2-酮: 没有氨基甲基的母体化合物。
N-甲基哌啶-2-酮: 氮上带有甲基的衍生物。
独特性
(6R)-6-(氨基甲基)哌啶-2-酮由于其独特的手性构型和官能团,与类似物相比,可能具有独特的药理和化学性质。
生物活性
(6R)-6-(aminomethyl)piperidin-2-one is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects.
- Molecular Formula : C6H12N2O
- Molecular Weight : 128.17 g/mol
- Structural Characteristics : The presence of the aminomethyl group at the 6-position of the piperidinone ring is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be summarized through various studies focusing on its pharmacological effects:
Antimicrobial Activity
Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives are effective against strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong activity compared to standard drugs .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| INH | 0.125 | Standard Drug |
| This compound | Not specified | Antimicrobial |
Antitumor Activity
Piperidine derivatives have been explored for their antitumor effects. This compound has shown promise in inhibiting cancer cell proliferation in various assays. For instance, it was found to affect the viability of cancer cell lines significantly, indicating its potential as an anticancer agent .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been highlighted in preclinical models .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors, influencing synaptic transmission.
- Oxidative Stress Reduction : The compound may reduce oxidative stress in cells, contributing to its neuroprotective effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various piperidine derivatives against drug-resistant strains of M. tuberculosis. The results indicated that modifications at the 6-position significantly enhanced potency compared to unmodified piperidine structures .
- Cytotoxicity Assays : In cytotoxicity assays against non-cancerous cell lines, this compound exhibited a favorable selectivity index, suggesting lower toxicity towards normal cells while maintaining efficacy against cancer cells .
- Neuroprotective Studies : Experimental models demonstrated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in models of neurodegeneration .
属性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
(6R)-6-(aminomethyl)piperidin-2-one |
InChI |
InChI=1S/C6H12N2O/c7-4-5-2-1-3-6(9)8-5/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 |
InChI 键 |
KHOKAABYNKJTSO-RXMQYKEDSA-N |
手性 SMILES |
C1C[C@@H](NC(=O)C1)CN |
规范 SMILES |
C1CC(NC(=O)C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















